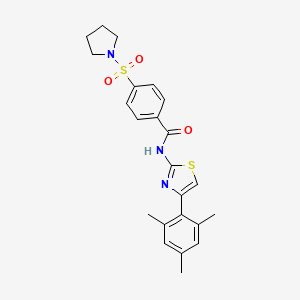

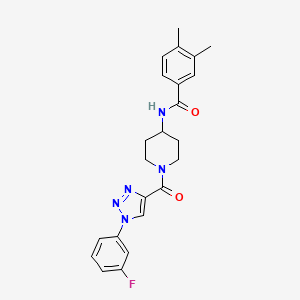

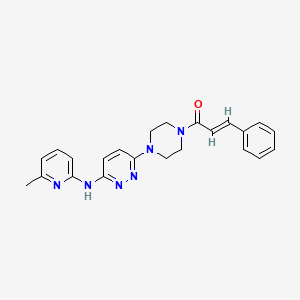

![molecular formula C19H14ClN3O B2655729 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-98-7](/img/structure/B2655729.png)

5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data and possibly X-ray crystallography. Unfortunately, such data does not appear to be readily available .Scientific Research Applications

Cancer Research Applications

The compound and its derivatives have been explored for their potential in cancer research. One study synthesized a series of substituted derivatives and discovered that one such compound could selectively inhibit the growth of H322 lung cancer cells, which contain a mutated p53 gene. This inhibition occurred in a dose-dependent manner through the induction of apoptosis, suggesting potential as a therapeutic agent in lung cancer treatment (Hong-Shui Lv et al., 2012).

Antimycobacterial Activity

Research into antimycobacterial activity has also involved derivatives of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. For instance, derivatives with various substituents showed significant in vitro activity against Mycobacterium tuberculosis. This work highlights the compound's potential as a foundation for developing new antimycobacterial agents, offering a promising approach to tackling tuberculosis (J. Zítko et al., 2013).

Herbicide Development

The compound's derivatives have been studied for their phytotoxicity and mechanism of action as herbicides. One study found that such derivatives inhibited the Hill reaction and photosynthesis in barley, which could account for their phytotoxicity. This research provides insights into the development of new herbicides based on the pyridazinone chemical structure (J. L. Hilton et al., 1969).

Synthesis and Chemical Modification

Further chemical synthesis and modification studies have expanded the utility of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These studies have explored the creation of fused rings, heterocycles, and other structural modifications to enhance biological activity or explore new therapeutic and agricultural applications. For example, the synthesis of glycosylhydrazinyl derivatives has shown potential as anti-proliferative agents, indicating the versatility of this compound in drug development (K. Atta et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMPULJYSCRINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

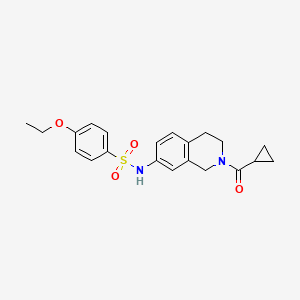

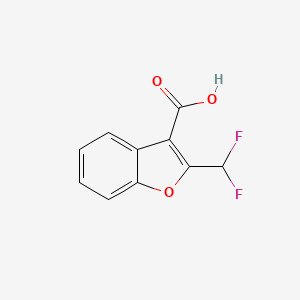

![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)

![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

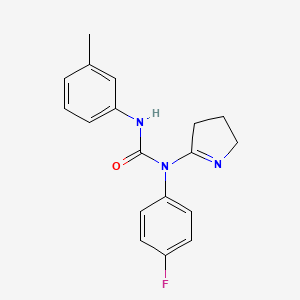

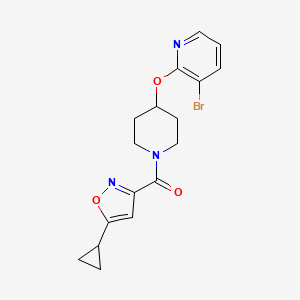

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)

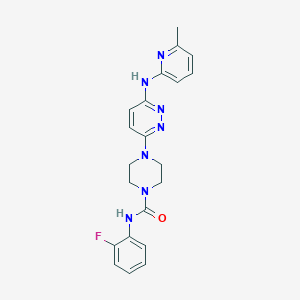

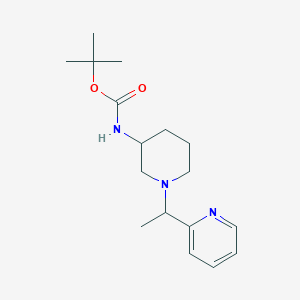

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoxaline-2-carboxamide](/img/structure/B2655658.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)